4-Nitrosothiomorpholine
Overview
Description
4-Nitrosothiomorpholine is a chemical compound with the molecular formula C4H8N2OS It is a nitroso derivative of thiomorpholine, characterized by the presence of a nitroso group (-NO) attached to the nitrogen atom of the thiomorpholine ring
Mechanism of Action
Target of Action
N-Nitrosothiomorpholine, also known as 4-Nitrosothiomorpholine, primarily targets the esophagus and the oral cavity . These target sites include tissues of the mouth, oropharynx, pharynx, and larynx .
Mode of Action
It is known that n-nitroso compounds, including n-nitrosothiomorpholine, have carcinogenic effects . They interact with their targets, causing changes at the cellular level that can lead to the formation of tumors .
Biochemical Pathways
N-Nitrosothiomorpholine is part of the larger group of N-Nitroso compounds. These compounds are involved in various nitrogen (N)-cycling pathways . .
Pharmacokinetics
It is known that the pharmacokinetics of n-nitroso compounds can be complex, with high interindividual variability
Result of Action
The primary result of N-Nitrosothiomorpholine’s action is the induction of tumors in the esophagus and oral cavity . This carcinogenic effect is a common characteristic of N-Nitroso compounds .
Action Environment
The action, efficacy, and stability of N-Nitrosothiomorpholine can be influenced by environmental factors. For instance, in agricultural areas where nitrogen fertilizers and pesticides are heavily used, N-Nitroso compounds, including N-Nitrosothiomorpholine, can be found in groundwater . This suggests that the environment plays a significant role in the occurrence and action of N-Nitrosothiomorpholine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrosothiomorpholine can be synthesized through the nitrosation of thiomorpholine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroso compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitrosation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrosothiomorpholine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Nitrothiomorpholine derivatives.
Reduction: Aminothiomorpholine derivatives.
Substitution: Various substituted thiomorpholine derivatives, depending on the nucleophile used.
Scientific Research Applications
4-Nitrosothiomorpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrogen-containing compounds.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its role as a mutagen.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its carcinogenic properties limit its use.
Industry: It is used in the development of analytical methods and quality control processes, particularly in the context of nitrosamine impurities.
Comparison with Similar Compounds
1-Nitrosopiperazine: Another nitroso compound with similar mutagenic properties.
N-Nitrosomorpholine: Structurally similar but lacks the sulfur atom present in 4-Nitrosothiomorpholine.
N-Nitrosodiethylamine: A nitrosamine with known carcinogenic properties.
Uniqueness: this compound is unique due to the presence of both a nitroso group and a sulfur atom in its structure. This combination imparts distinct chemical reactivity and biological activity compared to other nitrosamines. Its ability to undergo specific chemical reactions and form unique intermediates makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-nitrosothiomorpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2OS/c7-5-6-1-3-8-4-2-6/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDNEQQMLDYBTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021064 | |
Record name | N-Nitrosothiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.01 [mmHg] | |
Record name | N-Nitrosothiomorpholine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21353 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
26541-51-5 | |
Record name | 4-Nitrosothiomorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26541-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrosothiomorpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026541515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitrosothiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitrosothiomorpholine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W9YZ25J66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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